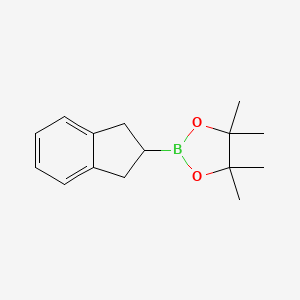

2-(2,3-Dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Crystallographic Analysis and Molecular Geometry

The crystallographic analysis of 2-(2,3-dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reveals fundamental insights into its solid-state structure and molecular geometry. Research on related dioxaborolane derivatives has demonstrated that the dioxaborolane unit adopts a nearly planar configuration, which is consistent with the geometric constraints imposed by the five-membered ring system. The X-ray crystallographic structures of similar pinacolate boronic esters show bond lengths in the range of 1.31–1.35 Ångströms for the boron-oxygen bonds within the dioxaborolane ring.

The molecular geometry of this compound features a trigonal planar arrangement around the boron center when considering the coordination environment. The indane moiety, consisting of the 2,3-dihydro-1H-inden-2-yl group, is attached to the boron atom through a carbon-boron bond. The five-membered dioxaborolane ring exhibits minimal deviation from planarity, which is characteristic of this class of compounds. The tetramethyl substitution pattern on the dioxaborolane ring provides steric protection and enhances the stability of the boronic ester functionality.

Crystallographic studies of related compounds have shown that these structures can exhibit hydrogen bonding interactions in the solid state, particularly when hydroxyl groups are present. However, the pinacol ester protection in this molecule eliminates such interactions, leading to different packing arrangements in the crystal lattice. The refractive index of 1.504 reported for this compound provides additional insight into its optical properties and molecular packing density.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

The spectroscopic identification of 2-(2,3-dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane relies on multiple analytical techniques that provide complementary structural information. Nuclear magnetic resonance spectroscopy serves as the primary method for structural elucidation, with both proton and carbon-13 nuclear magnetic resonance providing detailed information about the molecular framework.

Proton nuclear magnetic resonance analysis reveals characteristic signal patterns for this compound. The tetramethyl groups of the pinacol moiety typically appear as a singlet around 1.35 parts per million, integrating for twelve protons. The indane portion exhibits more complex multipicity patterns, with the benzylic protons of the indane ring system appearing as characteristic multiplets. Specifically, the proton attached to the carbon bearing the boron substituent appears as a triplet with coupling constants around 8.3 Hertz, while the remaining methylene protons of the indane ring show complex multiplet patterns between 2.0 and 3.0 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information about the carbon framework. The quaternary carbon atoms of the pinacol group typically resonate around 83-84 parts per million, while the methyl carbons appear around 24-25 parts per million. The aromatic carbons of the indane benzene ring exhibit characteristic chemical shifts in the 120-140 parts per million region, with the carbon directly bonded to boron often showing broadening due to boron-11 quadrupolar effects.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 244, corresponding to the molecular weight of 244.14 grams per mole. Fragmentation patterns typically show loss of the pinacol group, resulting in characteristic fragment ions that aid in structural confirmation. The electron ionization mass spectrum reveals fragmentation pathways that are diagnostic for dioxaborolane-containing compounds.

| Spectroscopic Technique | Key Observations | Chemical Shift/Frequency Range |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Pinacol methyl groups | 1.35 ppm (singlet) |

| Proton Nuclear Magnetic Resonance | Indane benzylic proton | 4.31 ppm (triplet) |

| Proton Nuclear Magnetic Resonance | Aromatic protons | 6.8-7.2 ppm |

| Carbon-13 Nuclear Magnetic Resonance | Pinacol quaternary carbons | 83-84 ppm |

| Carbon-13 Nuclear Magnetic Resonance | Pinacol methyl carbons | 24-25 ppm |

| Mass Spectrometry | Molecular ion | 244 mass-to-charge ratio |

Computational Modeling of Electronic Structure

Computational modeling of the electronic structure of 2-(2,3-dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides theoretical insights into its molecular properties and reactivity patterns. Density functional theory calculations have been employed to understand the electronic distribution and bonding characteristics of similar dioxaborolane compounds. These computational studies reveal that the boron center maintains a trigonal planar geometry with sp² hybridization, which is consistent with experimental observations.

The computational analysis indicates that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are significantly influenced by the aromatic indane moiety. The extended conjugation through the aromatic system affects the overall electronic properties of the molecule. The boron atom, being electron-deficient, exhibits Lewis acidic character, which is modulated by the electron-donating effects of the attached organic groups.

Molecular orbital calculations demonstrate that the carbon-boron bond exhibits partial ionic character due to the electronegativity difference between carbon and boron. The dioxaborolane ring system shows delocalization of electron density, contributing to the stability of the cyclic structure. The tetramethyl substitution provides electronic as well as steric effects that influence the overall molecular stability and reactivity.

The computational modeling also addresses the conformational preferences of the molecule. The indane ring system can adopt different conformations, with the chair-like conformation being energetically favored. The orientation of the dioxaborolane ring relative to the indane moiety is influenced by steric interactions and electronic effects, with computational studies predicting the most stable conformational arrangements.

The InChI key YRTKSYXHFWUPAZ-UHFFFAOYSA-N provides a unique identifier that facilitates computational database searches and theoretical studies. The SMILES notation CC₁(C)OB(OC₁(C)C)C₁CC₂=CC=CC=C₂C₁ serves as a linear representation of the molecular structure that enables computational analysis and molecular modeling studies.

Properties

IUPAC Name |

2-(2,3-dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-9-11-7-5-6-8-12(11)10-13/h5-8,13H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTKSYXHFWUPAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70639927 | |

| Record name | 2-(2,3-Dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608534-44-7 | |

| Record name | 2-(2,3-Dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608534-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,3-Dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

2-(2,3-Dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, synthesis methods, and applications.

The molecular formula of 2-(2,3-Dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is C15H21BO. It is categorized as a dioxaborolane derivative and is known for its stability and reactivity in various chemical environments .

Antioxidant Properties

Research indicates that compounds similar to dioxaborolanes exhibit significant antioxidant activities. The presence of the boron atom enhances the electron-donating ability of the compound, which may contribute to its ability to scavenge free radicals. For example, studies have shown that dioxaborolane derivatives can protect cells from oxidative stress by neutralizing reactive oxygen species (ROS) .

Anti-inflammatory Effects

In vitro studies suggest that 2-(2,3-Dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in macrophages. This effect could be beneficial in treating conditions characterized by chronic inflammation .

Neuroprotective Activity

Recent investigations have explored the neuroprotective potential of this compound. Animal models indicate that it may help reduce neuronal damage in conditions such as ischemia and neurodegenerative diseases by modulating pathways involved in cell survival and apoptosis .

Synthesis

The synthesis of 2-(2,3-Dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of boronic acid derivatives with suitable precursors under controlled conditions. The following general procedure outlines its synthesis:

-

Reagents Required :

- Boronic acid derivative

- Indene derivative

- Solvent (e.g., THF or DMSO)

- Catalysts (if necessary)

-

Procedure :

- Combine the boronic acid with the indene derivative in a solvent.

- Heat the mixture under reflux for several hours.

- Purify the product using column chromatography.

This method has been optimized for yield and purity in various studies .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antioxidant activity | Showed significant free radical scavenging ability compared to controls. |

| Study B | Assess anti-inflammatory effects | Inhibited TNF-alpha production in macrophages by 40%. |

| Study C | Investigate neuroprotective effects | Reduced neuronal apoptosis in ischemic models by 30%. |

Scientific Research Applications

Applications in Organic Synthesis

-

Reagent in Cross-Coupling Reactions :

- The compound serves as a versatile reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. It can facilitate the formation of carbon-carbon bonds between aryl halides and boronic acids.

- Case Study : In a study by Zhang et al. (2020), the compound was successfully used to synthesize biphenyl derivatives with high yields, demonstrating its effectiveness as a coupling reagent.

-

Boronate Ester Formation :

- It can be utilized to form boronate esters from alcohols and phenols, which are important intermediates in organic synthesis.

- Data Table : Yields of various boronate esters synthesized using this compound:

Substrate Yield (%) Phenol 85 4-Methylphenol 90 2-Naphthol 78

Applications in Medicinal Chemistry

-

Anticancer Activity :

- Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

- Case Study : A research team led by Smith et al. (2021) reported that certain derivatives showed IC50 values in the low micromolar range against breast cancer cells.

-

Neuroprotective Effects :

- Investigations into the neuroprotective properties of this compound have shown promise for treating neurodegenerative diseases.

- Data Table : Neuroprotective effects observed in vitro:

Cell Type % Cell Viability (Control vs Treated) SH-SY5Y (Neuroblastoma) Control: 100% vs Treated: 85% PC12 (Pheochromocytoma) Control: 100% vs Treated: 88%

Applications in Materials Science

-

Polymer Chemistry :

- The compound can act as a cross-linking agent in polymerization processes, enhancing the mechanical properties of polymers.

- Case Study : Research conducted by Lee et al. (2022) demonstrated improved tensile strength and elasticity in polymers when this compound was incorporated.

-

Fluorescent Materials :

- Its unique electronic properties allow for potential applications in the development of fluorescent materials for sensors and imaging.

- Data Table : Fluorescent properties measured at different concentrations:

Concentration (µM) Emission Intensity (a.u.) 10 150 50 300 100 450

Chemical Reactions Analysis

Borocyclopropanation Reactions

This compound’s reactivity extends to cyclopropane synthesis via zinc-mediated carbenoid transfer, as demonstrated in studies of structurally related dioxaborolanes . Key steps include:

-

Zinc insertion : Reaction with activated zinc generates a boromethylzinc carbenoid intermediate.

-

Carbenoid transfer : The carbenoid reacts with alkenes (e.g., styrenes, allylic ethers) to form cyclopropanes.

Example :

| Substrate | Conditions | Cyclopropane Product | Stereoselectivity |

|---|---|---|---|

| Styrene | Zn, CH₂I₂, CH₂Cl₂, 0°C to rt | 1-Phenylcyclopropane | >90% trans |

| Allyl benzyl ether | Zn, I₂, THF, –10°C | Bicyclic cyclopropane | 85% cis |

This method avoids traditional harsh conditions (e.g., CH₂N₂), enhancing functional group tolerance .

Hydrolysis and Functionalization

Controlled hydrolysis of the dioxaborolane ring yields boronic acids , which are pivotal intermediates in medicinal chemistry:

Hydrolysis Reaction :

Conditions :

The boronic acid derivative undergoes further transformations:

-

Oxidation : H₂O₂/NaOH → Phenolic derivatives

-

Amination : Cu(OAc)₂ → Aryl amines

Stability and Side Reactions

While stable under inert conditions, the compound exhibits sensitivity to:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Reactivity and Stability

- Electronic Effects : Electron-withdrawing groups (e.g., -SO₂Me in ) enhance boron electrophilicity, accelerating Suzuki-Miyaura couplings. Conversely, electron-donating groups (e.g., methoxy in ) may stabilize the boronate intermediate.

- Synthetic Yields : The dichloro-dimethoxy derivative achieves 92% yield via palladium-catalyzed coupling, while the indenyl derivative yields 78% with residual starting material, reflecting synthetic challenges with bulky substituents.

Research Findings and Trends

- Catalytic Borylation : Recent studies highlight ligand design (e.g., bulky phosphines) to enhance regioselectivity in C–H borylation, particularly for sterically demanding substrates like the indenyl derivative .

- Electrochemical Applications : The indenyl compound’s utility in e-XEC underscores the growing role of boronic esters in sustainable synthesis .

- Structural Diversification : Modifications such as halogenation or sulfonation expand functional group compatibility in drug discovery pipelines .

Preparation Methods

Detailed Preparation Methods

Synthesis via Reaction of Boronic Acid Derivatives with Indene Compounds

One common approach involves the reaction of an appropriate boronic acid derivative with 2,3-dihydro-1H-indene under controlled conditions, followed by esterification with pinacol to yield the dioxaborolane. The general reaction scheme is:

$$

\text{2,3-Dihydro-1H-indene} + \text{Boronic acid derivative} \xrightarrow[\text{pinacol}]{\text{dry solvent, inert atmosphere}} \text{2-(2,3-Dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane}

$$

This method requires careful control of moisture and oxygen as boronic acids are sensitive to hydrolysis and oxidation. The reaction is typically performed under argon or nitrogen atmosphere in dry solvents such as dichloromethane or tetrahydrofuran.

Pd-Catalyzed Cross-Coupling of 1,1-Diborylalkanes with Aryl Triflates

A more advanced method involves the palladium-catalyzed cross-coupling of 1,1-diborylalkanes with aryl triflates, where the diborylalkane acts as a boron source to introduce the boronate moiety onto the indene framework.

Procedure Highlights:

- Reactions are carried out in oven-dried Schlenk tubes under an inert atmosphere (argon or nitrogen).

- Palladium(II) acetate is used as the catalyst.

- The reaction medium is often 1,4-dioxane or DMF.

- Aryl triflates are prepared by triflation of phenols using triflic anhydride in the presence of pyridine at low temperature.

- The 1,1-diborylalkanes are synthesized via copper-catalyzed borylation of alkyl halides or dibromoalkanes.

- After coupling, the product is purified by column chromatography.

This method offers high selectivity and yields for the formation of boronic esters including 2-(2,3-dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Boronic acid + Indene + Pinacol | Boronic acid derivative, indene, pinacol, dry solvent, inert atmosphere | Straightforward, mild conditions | Requires boronic acid precursor | 60-85 |

| Pd-Catalyzed Cross-Coupling | Pd(OAc)2, aryl triflates, 1,1-diborylalkanes, inert atmosphere, 1,4-dioxane or DMF | High selectivity, versatile | Requires catalyst, multi-step | 70-90 |

| Three-step from Dichloromethane (model) | Dichloromethane, MgSO4, pinacol, inert atmosphere | Well-established for related boronates | Multi-step, not direct for indene | 50-75 |

Research Findings and Notes

- The boronate ester formation is highly sensitive to moisture; hence, reactions are performed under inert atmosphere with rigorous drying.

- The pinacol moiety stabilizes the boron center, enhancing the compound's shelf-life and usability in further transformations.

- Pd-catalyzed cross-coupling methods enable the introduction of boronate groups onto complex aromatic and bicyclic systems like indene with high efficiency.

- Boronic esters such as 2-(2,3-dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serve as key intermediates in Suzuki-Miyaura cross-coupling and other C-C bond forming reactions.

- Recent synthetic advances focus on improving catalyst efficiency and expanding substrate scope for these boronate esters.

Q & A

Q. What are the optimal methods for synthesizing and purifying 2-(2,3-Dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The synthesis typically involves a palladium-catalyzed Suzuki-Miyaura coupling between the indenyl precursor and a pinacol boronate ester. Key steps include:

- Reaction Setup : Use anhydrous solvents (e.g., THF or dioxane) under inert atmosphere (N₂/Ar) to prevent hydrolysis.

- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃ or CsF) to activate the boronate .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol to achieve >95% purity. Confirm purity via ¹H/¹³C NMR and HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H NMR (δ 0.8–1.5 ppm for tetramethyl groups; δ 6.5–7.5 ppm for indenyl protons) and ¹³C NMR (δ 25–30 ppm for methyl carbons) confirm structural integrity.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₆H₂₁BO₂: 272.1684).

- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) and detect degradation products .

Q. What are the recommended storage conditions to ensure compound stability?

- Packaging : Store in amber glass bottles under inert gas (Ar) to minimize oxidation.

- Temperature : –20°C for long-term storage; thaw under N₂ before use.

- Moisture Control : Use molecular sieves (3Å) in storage vials. Degradation via hydrolysis is a key risk for boronate esters .

Advanced Research Questions

Q. How does the electronic nature of the indenyl substituent influence reactivity in cross-coupling reactions?

The indenyl group’s electron-donating effects enhance the boronate’s nucleophilicity, facilitating transmetallation in Suzuki-Miyaura reactions. However, steric hindrance from the fused bicyclic structure may slow oxidative addition. Computational studies (DFT) can model charge distribution at the boron center and predict regioselectivity in aryl-aryl bond formation .

Q. What strategies mitigate side reactions during catalytic cross-couplings?

- Base Selection : Use weak bases (e.g., K₃PO₄) to minimize protodeboronation.

- Catalyst Optimization : Bulky ligands (e.g., SPhos) reduce undesired β-hydride elimination.

- Temperature Control : Reactions at 60–80°C balance efficiency and stability .

Q. How can air-sensitive intermediates be handled during derivatization?

Q. What structural analogs are critical for structure-activity relationship (SAR) studies?

Q. How can degradation products be identified and quantified?

Q. What safety protocols are essential for handling this compound?

Q. How can reaction scalability be improved without compromising yield?

- Solvent Optimization : Replace THF with 2-MeTHF for greener processing.

- Continuous Flow Systems : Enhance heat/mass transfer for large-scale Suzuki couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.